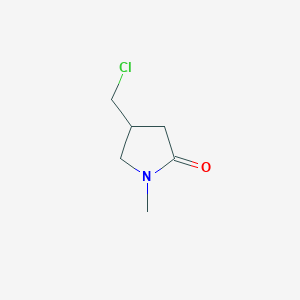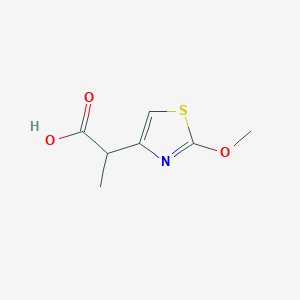
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a methyl group, making it a fluorinated amine derivative.
Méthodes De Préparation
The synthesis of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves several steps. One common synthetic route includes the reaction of 4,4-difluoro-1-methylpyrrolidine with formaldehyde and ammonia under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine can be compared with other fluorinated amines, such as:
(4,4-Difluoro-1-methylpyrrolidine): Similar in structure but lacks the methanamine group.
(4,4-Difluoro-1-ethylpyrrolidin-3-yl)methanamine: Contains an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
(4,4-Difluoro-1-methylpyrrolidin-3-yl)ethanamine: Similar structure but with an ethanamine group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12F2N2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-5(2-9)6(7,8)4-10/h5H,2-4,9H2,1H3 |
Clé InChI |
WXZDQIZHBPLQRK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(C1)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)

![tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13060657.png)

![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)

![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)



